molecular formula C15H22N2O B13890571 4-(aminomethyl)-N-(cyclohexylmethyl)benzamide

4-(aminomethyl)-N-(cyclohexylmethyl)benzamide

Cat. No.: B13890571
M. Wt: 246.35 g/mol
InChI Key: DJSFXJLLWUZHMX-UHFFFAOYSA-N
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Description

4-(aminomethyl)-N-(cyclohexylmethyl)benzamide is an organic compound with the molecular formula C15H22N2O It is a benzamide derivative, characterized by the presence of an aminomethyl group attached to the benzene ring and a cyclohexylmethyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-N-(cyclohexylmethyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with an appropriate amine under basic conditions.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde and a secondary amine are reacted with the benzamide.

    Attachment of the Cyclohexylmethyl Group: The cyclohexylmethyl group can be introduced through reductive amination, where cyclohexylmethylamine is reacted with the benzamide in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalytic processes and continuous flow reactors may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-N-(cyclohexylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The benzamide can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4-(aminomethyl)-N-(cyclohexylmethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-N-(cyclohexylmethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, while the cyclohexylmethyl group may enhance lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    4-(aminomethyl)benzamide: Lacks the cyclohexylmethyl group, resulting in different physicochemical properties.

    N-(cyclohexylmethyl)benzamide:

    4-(aminomethyl)-N-methylbenzamide: Contains a methyl group instead of a cyclohexylmethyl group, influencing its biological activity and solubility.

Uniqueness

4-(aminomethyl)-N-(cyclohexylmethyl)benzamide is unique due to the presence of both the aminomethyl and cyclohexylmethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

IUPAC Name

4-(aminomethyl)-N-(cyclohexylmethyl)benzamide

InChI

InChI=1S/C15H22N2O/c16-10-12-6-8-14(9-7-12)15(18)17-11-13-4-2-1-3-5-13/h6-9,13H,1-5,10-11,16H2,(H,17,18)

InChI Key

DJSFXJLLWUZHMX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CNC(=O)C2=CC=C(C=C2)CN

Origin of Product

United States

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